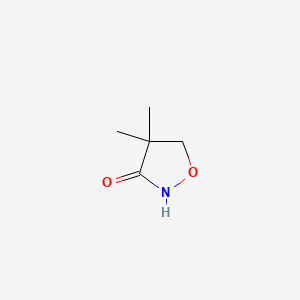

4,4-Dimethyl-1,2-oxazolidin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXRXRHXOZHHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CONC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348985 | |

| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81778-07-6 | |

| Record name | 4,4-Dimethyl-3-isoxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,2-oxazolidin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,4-Dimethyl-1,2-oxazolidin-3-one

CAS Number: 81778-07-6

This technical guide provides an in-depth overview of 4,4-Dimethyl-1,2-oxazolidin-3-one, a key intermediate in the synthesis of agrochemicals. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a five-membered ring containing both nitrogen and oxygen atoms.[1] The presence of two methyl groups on the fourth carbon atom influences its chemical properties.[1] It is typically a white to light yellow solid under standard conditions.[2][3]

A summary of its key quantitative properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [3][4][5][6] |

| Molecular Weight | 115.13 g/mol | [2][4][5][7] |

| CAS Number | 81778-07-6 | [2][4][5] |

| Appearance | White to light yellow solid | [2][3] |

| Density | 1.039 ± 0.06 g/cm³ (Predicted) | [2][7] |

| pKa | 15.14 ± 0.40 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2][7] |

Synthesis and Application

This compound is a crucial intermediate in the synthesis of certain herbicides.[8][9] Its primary application lies in the production of 2-substituted-4,4-dimethyl-3-isoxazolidinones, a class of compounds known for their herbicidal activity.[8][9]

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine.[9] This process is outlined in the workflow diagram below.

Experimental Protocol (General Procedure):

Application in Herbicide Synthesis

This compound serves as the core scaffold for the synthesis of the herbicide Bixlozone (2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one).[10] This is achieved through an N-alkylation reaction.

The synthetic workflow from the core compound to the final herbicide is illustrated below.

Experimental Protocol (General N-alkylation):

A typical procedure for the N-alkylation of this compound involves dissolving the compound in a suitable solvent, such as acetonitrile or dimethylformamide.[11] A base, commonly potassium carbonate or diisopropylethylamine, is added to the mixture.[11] The alkylating agent, in this case, 2,4-dichlorobenzyl chloride, is then added dropwise, and the reaction is heated.[11] Progress is monitored by techniques like TLC or LC-MS.[11] Upon completion, the reaction is cooled, and the product is isolated through filtration and extraction, followed by purification.[11]

Biological Activity and Mechanism of Action

There is no scientific evidence to suggest that this compound itself possesses significant biological activity or is directly involved in any signaling pathways. Its primary role is that of a chemical intermediate.

The herbicidal activity arises after its conversion to derivatives like Bixlozone. Bixlozone functions by inhibiting the DXP synthase enzyme, which is crucial for carotenoid biosynthesis in plants.[10] The absence of carotenoids leads to the bleaching of leaves and ultimately, weed death.[10]

Safety and Handling

Based on GHS classifications, this compound is considered harmful if swallowed or in contact with skin, and may cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 2. CN109776442B - Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof - Google Patents [patents.google.com]

- 3. Bixlozone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H9NO2 | CID 642151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. USH53H - Processes for producing herbicide intermediates - Google Patents [patents.google.com]

- 10. thalesnano.com [thalesnano.com]

- 11. benchchem.com [benchchem.com]

4,4-Dimethyl-1,2-oxazolidin-3-one physical properties

An In-Depth Technical Guide to the Physical Properties of 4,4-Dimethyl-1,2-oxazolidin-3-one

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and supplier specifications.

Compound Identification

IUPAC Name: this compound[1] CAS Number: 81778-07-6[1][2][3][4] Molecular Formula: C₅H₉NO₂[1][2][3][4][5][6][7] Synonyms: 4,4-dimethyl isoxazolidin-3-one, 4,4-Dimethyl-3-isoxazolidinone[2][3][6]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are primarily sourced from computational predictions and supplier data.

| Property | Value | Source(s) |

| Molecular Weight | 115.13 g/mol | [1][2][3][7] |

| Exact Mass | 115.063328530 Da | [1] |

| Density (Predicted) | 1.039 g/cm³ | [2][8] |

| Appearance | White to light yellow crystalline solid | [6][7][8] |

| LogP (Predicted) | 0.2 / 0.4028 | [1][2] |

| pKa (Predicted) | 15.14 ± 0.40 | [8] |

| Polar Surface Area | 38.33 Ų | [1][2] |

| Storage Temperature | 2-8°C | [2][8] |

| Purity | ≥95% - 98% | [6][7] |

| Flash Point | Not Available | [2] |

Experimental Protocols

The data presented in this guide are aggregated from publicly accessible chemical databases and commercial suppliers. The specific experimental protocols used to determine these properties, such as differential scanning calorimetry for melting point or high-performance liquid chromatography for purity, are not detailed in the source materials. The density, pKa, and LogP values are noted as computationally predicted properties. For rigorous research applications, experimental verification of these values is recommended.

Compound Property Profile

The following diagram illustrates the relationship between the fundamental identifiers of this compound and its key physicochemical characteristics.

Caption: Logical diagram linking compound identifiers to key physical properties.

References

- 1. This compound | C5H9NO2 | CID 642151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-dimethyl isoxazolidin-3-one | CAS#:81778-07-6 | Chemsrc [chemsrc.com]

- 3. 4,4-dimethyl isoxazolidin-3-one | 81778-07-6 [chemicalbook.com]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound|81778-07-6 - MOLBASE Encyclopedia [m.molbase.com]

- 6. 3-Isoxazolidinone,4,4-dimethyl- | CymitQuimica [cymitquimica.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 4,4-dimethyl isoxazolidin-3-one CAS#: 81778-07-6 [m.chemicalbook.com]

Technical Guide: 4,4-Dimethyl-1,2-oxazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethyl-1,2-oxazolidin-3-one, including its molecular weight and other key data. It also details an experimental protocol for its use in the synthesis of herbicidal compounds, a notable application of this molecule.

Core Compound Data

This compound is a heterocyclic organic compound. The quantitative data for this molecule are summarized in the table below, providing a quick reference for its fundamental properties.

| Property | Value | Citations |

| Molecular Weight | 115.13 g/mol | [1][2][3][4] |

| Molecular Formula | C₅H₉NO₂ | [1][2][3][4] |

| CAS Number | 81778-07-6 | [1] |

| Density | ~1.039 g/cm³ (Predicted) | [1] |

| Appearance | White to light yellow solid | [1] |

| Polar Surface Area | 38.33 Ų | [2][3] |

| logP | 0.074 - 0.40 | [2][4] |

| pKa | 15.14 ± 0.40 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Application: Experimental Protocols

This compound serves as a key intermediate in the synthesis of various agrochemicals, particularly herbicides like Clomazone and its analogs. The following protocols are derived from patent literature describing the N-alkylation of this compound.

Protocol 1: Synthesis of 2-((2,4-dichlorophenyl)methyl)-4,4-dimethyl-isoxazolidin-3-one

This protocol details the benzylation of 4,4-dimethyl-3-isoxazolidinone to produce a high-purity crystalline herbicide compound.[5]

Materials:

-

4,4-dimethyl-3-isoxazolidinone

-

N,N-dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

2,4-dichlorobenzyl chloride

-

Dichloromethane

-

Isopropanol

-

Water

Procedure:

-

Dehydration and Salification: Dissolve 23g of 4,4-dimethyl-3-isoxazolidinone in 150mL of N,N-dimethylformamide (DMF). Add 8.3g of sodium hydroxide.

-

Heat the mixture to 85°C and perform reduced pressure distillation to remove water until the water content of the system is below 0.1%.

-

Benzylation Reaction: Cool the reaction mixture to 75°C.

-

Slowly add 39g of 2,4-dichlorobenzyl chloride dropwise to the mixture.

-

After the addition is complete, maintain the temperature at 75°C for 2 hours to ensure the reaction goes to completion.

-

Work-up and Extraction: Remove the DMF solvent under reduced pressure.

-

Add dichloromethane and water to the residue to perform a liquid-liquid extraction.

-

Separate the organic phase and remove the dichloromethane to obtain approximately 55g of the crude oily product.

-

Crystallization: Dissolve the 55g of crude product in 95mL of isopropanol.

-

Cool the solution to -15°C and slowly add 5mL of water dropwise to induce crystallization.

-

Maintain the temperature for 4 hours to allow for complete crystal formation.

-

Isolation: Filter the resulting solid, wash it with a cold isopropanol/water mixture, and dry to obtain the high-purity crystalline product.[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of the 2-((2,4-dichlorophenyl)methyl)-4,4-dimethyl-isoxazolidin-3-one, as detailed in the experimental protocol.

Caption: Workflow for the synthesis of a herbicide from this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]

- 3. m.molbase.com [m.molbase.com]

- 4. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109776442B - Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 4,4-Dimethyl-1,2-oxazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,4-dimethyl-1,2-oxazolidin-3-one, a heterocyclic compound that serves as a key intermediate in the synthesis of various agrochemicals. This document details the synthetic methodologies, spectroscopic characterization, and the biological mode of action of its derivatives, presenting the information in a manner accessible to researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity and Properties

This compound, also known as 4,4-dimethyl-3-isoxazolidinone, is a five-membered heterocyclic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol [1] |

| CAS Number | 81778-07-6[1] |

| IUPAC Name | This compound[1] |

| Synonyms | 4,4-dimethyl-3-isoxazolidinone |

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclization reaction. A common method involves the base-mediated cyclization of a halo-N-hydroxy-propanamide precursor.[2][3]

Experimental Protocol: Synthesis via Cyclization

This protocol outlines the synthesis of this compound from 3-chloro-N-hydroxy-2,2-dimethylpropanamide.

Materials:

-

3-chloro-N-hydroxy-2,2-dimethylpropanamide

-

Aqueous solution of a suitable base (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate)[2][3]

-

Water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Acid for neutralization (e.g., phosphoric acid)

Procedure:

-

Dissolution: Dissolve 3-chloro-N-hydroxy-2,2-dimethylpropanamide in an aqueous medium.

-

Basification: Add a suitable base to the solution to initiate the cyclization reaction. The reaction is typically conducted under basic conditions, with a preferred pH range of 7.5 to 9.5.[3][4]

-

Heating: The reaction mixture is preferably heated to a temperature in the range of 20 to 60°C to facilitate the reaction.[4]

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled. The pH can be adjusted to around 5 with an acid like phosphoric acid to neutralize any excess base.

-

Extraction: The aqueous mixture is extracted with an organic solvent, such as dichloromethane, to isolate the crude product.

-

Purification: The organic extracts are combined and concentrated under reduced pressure to yield crude this compound. Further purification can be achieved by techniques such as crystallization or column chromatography.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Structure Elucidation

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals: a singlet for the two equivalent methyl groups and a singlet for the methylene protons of the oxazolidinone ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule.

| Atom | Expected ¹³C Chemical Shift (ppm) | Description |

| C=O | ~170 - 185 | Carbonyl carbon |

| C(CH₃)₂ | ~50 - 65 | Quaternary carbon attached to two methyl groups and oxygen |

| CH₂ | ~40 - 50 | Methylene carbon in the ring |

| CH₃ | ~20 - 30 | Methyl carbons |

Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., Bruker AM-270).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and multiplicities to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H Stretch | ~3200 - 3400 |

| C-H Stretch (aliphatic) | ~2850 - 3000 |

| C=O Stretch (amide/lactone) | ~1680 - 1750 |

| C-N Stretch | ~1200 - 1350 |

| C-O Stretch | ~1000 - 1250 |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded from a thin film or a solution.

-

Data Acquisition: Record the FTIR spectrum using a spectrometer (e.g., Bruker IFS 85).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 115 | [C₅H₉NO₂]⁺ | Molecular ion (M⁺) |

| 100 | [M - CH₃]⁺ | Loss of a methyl radical |

| 86 | [M - C₂H₅]⁺ or [M - N=O]⁺ | Fragmentation of the ring |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

| 43 | [C₂H₅N]⁺ or [CH₃CO]⁺ | Further fragmentation |

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Biological Activity of Derivatives: Herbicidal Mode of Action

Derivatives of this compound, such as clomazone, are known to exhibit herbicidal activity. Their primary mode of action is the inhibition of carotenoid biosynthesis in plants.[2][5][6]

Signaling Pathway: Inhibition of Carotenoid Biosynthesis

The herbicidal effect is initiated by the inhibition of a key enzyme in the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoids, including carotenoids.

Mechanism:

-

Uptake and Metabolism: The herbicide is absorbed by the roots and shoots of the plant and is metabolized to its active form.[5]

-

Enzyme Inhibition: The active metabolite inhibits the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[5]

-

Isoprenoid Depletion: Inhibition of DXS blocks the MEP pathway, leading to a deficiency in isoprenoid precursors.

-

Carotenoid Depletion: The lack of isoprenoid precursors prevents the synthesis of carotenoids.

-

Photooxidation: Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by light.

-

Bleaching and Necrosis: The degradation of chlorophyll leads to the characteristic bleaching (whitening) of the plant tissues, followed by necrosis and death of the weed.[2]

Diagram of the Herbicidal Mode of Action:

Caption: Inhibition of carotenoid biosynthesis by isoxazolidinone herbicides.

Conclusion

The structural elucidation of this compound is accomplished through a combination of synthetic chemistry and spectroscopic analysis. Its importance as a precursor for herbicidal compounds underscores the relevance of understanding its structure and properties. The detailed experimental protocols and the elucidation of the mode of action of its derivatives provided in this guide serve as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and agricultural science.

References

- 1. This compound | C5H9NO2 | CID 642151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. USH53H - Processes for producing herbicide intermediates - Google Patents [patents.google.com]

- 3. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 4,4-Dimethyl-1,2-oxazolidin-3-one

An in-depth technical guide on the synthesis of 4,4-Dimethyl-1,2-oxazolidin-3-one for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 4,4-dimethyl-3-isoxazolidinone, is a heterocyclic organic compound with the chemical formula C₅H₉NO₂.[1] This molecule serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides.[2][3] Its structure, featuring a five-membered ring containing both nitrogen and oxygen atoms, makes it a versatile building block for the development of novel bioactive compounds.[1][3] This guide provides a comprehensive overview of a key synthetic route to this compound, including detailed experimental protocols, quantitative data, and a process workflow diagram.

Core Synthesis Pathway

The primary and most efficient method for the synthesis of this compound involves the reaction of a 3-halo-2,2-dimethylpropionate ester with hydroxylamine in the presence of a base.[2][4] This process is a one-pot reaction that proceeds via an initial N-alkylation of hydroxylamine followed by an intramolecular cyclization to form the desired isoxazolidinone ring.

A key advantage of this method is the direct formation of the heterocyclic ring without the need to isolate intermediate hydroxamic acid derivatives, which can simplify the overall process and improve yields.[4] The reaction is typically carried out in an alcoholic solvent.[2][4]

The overall reaction can be summarized as follows:

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on established patent literature.[4]

Materials and Reagents:

-

Hydroxylamine hydrochloride

-

Sodium methylate (30% solution in methanol)

-

Methyl 3-chloro-2,2-dimethylpropionate

-

Methanol

-

Dichloromethane

-

2N Hydrochloric acid

-

Water

-

Ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, place 800 ml of methanol and add 92.4 g (1.328 mol) of hydroxylamine hydrochloride.

-

Base Addition: At room temperature, add 95.2 g (1.76 mol) of a 30% solution of sodium methylate in methanol. Stir the mixture for 30 minutes.

-

Ester Addition: To the resulting mixture, add 200 g (1.328 mol) of methyl 3-chloro-2,2-dimethylpropionate dropwise. Stir the reaction mixture for 5 hours at room temperature.

-

Second Base Addition and Cyclization: After 5 hours, add an additional 95.2 g (1.76 mol) of the 30% sodium methylate solution. Continue stirring for another 15 hours to ensure complete cyclization.

-

Work-up:

-

Remove the methanol solvent under reduced pressure.

-

To the residue, add 150 ml of water and stir.

-

Extract the aqueous phase twice with dichloromethane.

-

Acidify the aqueous phase with 2N hydrochloric acid.

-

Extract the acidified aqueous phase again twice with dichloromethane.

-

-

Isolation and Purification:

-

Combine the organic extracts from the acidified aqueous phase.

-

Remove the dichloromethane under reduced pressure to yield the crude product.

-

Stir the crude product with ether to induce crystallization.

-

Filter the crystalline product and dry.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Hydroxylamine hydrochloride | 92.4 g (1.328 mol) | [4] |

| Methyl 3-chloro-2,2-dimethylpropionate | 200 g (1.328 mol) | [4] |

| Sodium methylate (30% in Methanol) | 190.4 g (3.52 mol) | [4] |

| Solvent | ||

| Methanol | 800 ml | [4] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [4] |

| Reaction Time | 20 hours (5h + 15h) | [4] |

| Product | ||

| This compound | ||

| Yield | 71% | [4] |

| Melting Point | 72-74 °C | [4] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

The synthesis of this compound via the one-pot reaction of a 3-halopropionate ester with hydroxylamine is a robust and efficient method suitable for laboratory and potential scale-up applications. The provided protocol offers a clear and detailed procedure for obtaining this valuable intermediate with a good yield and purity. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation of this compound for further derivatization and application in the development of novel chemical entities.

References

A Technical Guide to the Starting Materials for the Synthesis of 4,4-Dimethyl-1,2-oxazolidin-3-one

Introduction

4,4-Dimethyl-1,2-oxazolidin-3-one, also identified by its synonym 4,4-dimethyl-3-isoxazolidinone (CAS No. 81778-07-6), is a heterocyclic compound featuring a five-membered ring with adjacent oxygen and nitrogen atoms.[1][2][3] This scaffold, a cyclic hydroxamate, represents a valuable building block in medicinal chemistry and agrochemical research. Its utility as a precursor for more complex molecules, such as certain herbicides, underscores the need for robust and well-understood synthetic pathways.[4]

This technical guide provides an in-depth analysis of the primary synthetic strategies for constructing the this compound core. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind the selection of starting materials and reagents, offering field-proven insights for researchers, chemists, and professionals in drug development. The focus is on creating self-validating and reproducible synthetic routes grounded in established chemical principles.

Retrosynthetic Analysis and Core Synthetic Strategies

The structure of this compound is characterized by a gem-dimethyl group at the C4 position and a cyclic hydroxamate functional group (-O-N-C=O). A logical retrosynthetic analysis points to two primary bond disconnections that reveal plausible and convergent synthetic pathways.

-

C3-N2 Amide Bond Disconnection: This disconnection suggests a cyclization reaction involving an N-hydroxy amino alcohol and a carbonylating agent. This pathway hinges on the prior synthesis of the key intermediate, N-(2-hydroxy-2-methylpropyl)hydroxylamine.

-

Reductive Cyclization Strategy: An alternative approach involves constructing the N-O bond during the cyclization step. This can be conceptualized as starting from a nitro-alcohol precursor, where the nitro group is selectively reduced to a hydroxylamine, which then undergoes intramolecular cyclization.

These analyses lead to two primary synthetic strategies originating from readily available commercial starting materials:

-

Pathway A: A multi-step synthesis commencing with 2-Amino-2-methyl-1-propanol (AMP) .

-

Pathway B: A convergent route beginning with 2-Nitropropane .

The following sections will explore these two pathways in detail, outlining the critical transformations and experimental considerations.

Caption: Retrosynthetic overview for this compound.

Pathway A: Synthesis from 2-Amino-2-methyl-1-propanol

This pathway is a robust and modular approach that leverages the commercially available and versatile amino alcohol, 2-Amino-2-methyl-1-propanol (AMP). The strategy involves two key transformations: the conversion of the primary amine to a hydroxylamine, followed by cyclization.

Starting Material Profile: 2-Amino-2-methyl-1-propanol (AMP)

2-Amino-2-methyl-1-propanol (CAS No. 124-68-5) is a bifunctional organic compound containing both a primary amine and a primary hydroxyl group.[5] This structure makes it an ideal precursor for the target oxazolidinone ring.

-

Properties: It is a colorless liquid at room temperature, soluble in water and various organic solvents.[5]

-

Synthesis: Industrially, AMP is commonly produced via the hydrogenation of 2-aminoisobutyric acid or its esters.[5] Other routes include synthesis from 2-nitropropane and formaldehyde or the amination of isobutylene oxide.[5][6]

Core Transformation I: N-Hydroxylation via Oxaziridine Intermediate

Direct oxidation of a primary amine to a hydroxylamine can be challenging due to over-oxidation. A more controlled and reliable method involves the formation and subsequent hydrolysis of an oxaziridine intermediate. This multi-step process provides a cleaner conversion to the required N-hydroxy functionality.[7]

Experimental Protocol: Synthesis of N-(2-hydroxy-2-methylpropyl)hydroxylamine

-

Schiff Base Formation: In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as methanol. Add an aromatic aldehyde, for example, anisaldehyde (1.05 eq). Stir the mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC or GC-MS. Remove the solvent under reduced pressure to yield the crude Schiff base.

-

Oxaziridine Formation: Dissolve the crude Schiff base in a solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq), portion-wise while maintaining the temperature below 5 °C. Stir the reaction for 12-18 hours, allowing it to warm to room temperature. Monitor the reaction for the disappearance of the Schiff base.

-

Hydrolysis to Hydroxylamine: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtering and concentrating, treat the crude oxaziridine with a mild acidic solution (e.g., dilute HCl or citric acid) in a THF/water mixture and stir at room temperature for 2-3 hours to facilitate hydrolysis. Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the resulting N-(2-hydroxy-2-methylpropyl)hydroxylamine by column chromatography.

Core Transformation II: Cyclization with Carbonylating Agents

With the N-hydroxy amino alcohol in hand, the final step is the formation of the cyclic hydroxamate ring. This is efficiently achieved using a carbonylating agent. For safety and handling reasons, phosgene gas has been largely replaced in laboratory settings by liquid or solid phosgene equivalents.[8][9]

-

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that is a safer and more convenient substitute for phosgene.[10][11] It generates three equivalents of phosgene in situ.

-

Carbonyldiimidazole (CDI): A mild and effective reagent for carbonylation reactions, though it can be more expensive.[12]

Experimental Protocol: Cyclization to this compound

-

Reaction Setup: To a solution of N-(2-hydroxy-2-methylpropyl)hydroxylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous THF or DCM at -78 °C (dry ice/acetone bath), add a solution of triphosgene (0.4 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Execution: Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. The base is crucial to neutralize the HCl generated during the reaction.

-

Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Caption: Workflow for the synthesis of the target compound via Pathway A.

Pathway B: Synthesis from 2-Nitropropane

This pathway offers a more convergent approach, building the key C-C bond and introducing the oxygenated functionalities in a streamlined sequence. However, it involves the use of 2-nitropropane, a hazardous material that requires careful handling.[6][13]

Starting Material Profile: 2-Nitropropane

2-Nitropropane (CAS No. 79-46-9) is a volatile, flammable, and toxic liquid. Its use as a starting material is common in industrial settings but requires stringent safety protocols. It serves as the source for the C(CH3)2-N backbone of the target molecule.

Synthesis of the Key Intermediate: 2-Methyl-2-nitro-1-propanol

The key intermediate is synthesized via a nitroaldol or Henry reaction, where the alpha-carbon of 2-nitropropane acts as a nucleophile, attacking formaldehyde.[6]

Experimental Protocol: Synthesis of 2-Methyl-2-nitro-1-propanol

-

Reaction Setup: In a flask equipped with a stirrer and a thermometer, combine 2-nitropropane (1.0 eq) and aqueous formaldehyde (37 wt. %, 1.1 eq).

-

Base Catalysis: Cool the mixture to 10-15 °C and slowly add a catalytic amount of a base, such as sodium hydroxide or triethylamine, while ensuring the temperature does not exceed 25 °C.

-

Reaction and Workup: Stir the mixture at room temperature for 24 hours. After the reaction is complete, neutralize the mixture with dilute acid (e.g., HCl) to pH ~7. Extract the product with ethyl acetate or ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-2-nitro-1-propanol, which can be purified by distillation if necessary.

Core Transformation: Reductive Cyclization

The final step is the reduction of the nitro group to a hydroxylamine, which is expected to undergo spontaneous or induced intramolecular cyclization to form the stable five-membered ring. The choice of reducing agent is critical to avoid over-reduction to the primary amine.

-

Suitable Reagents: Common reagents for the selective reduction of nitro compounds to hydroxylamines include zinc dust in the presence of ammonium chloride or catalytic hydrogenation using specific catalysts like platinum on carbon (Pt/C) under controlled conditions.

Experimental Protocol: Reductive Cyclization

-

Reaction Setup: Dissolve 2-methyl-2-nitro-1-propanol (1.0 eq) in a solvent mixture, such as ethanol/water.

-

Reduction: Add zinc dust (3-5 eq) and ammonium chloride (3-5 eq) to the solution. Heat the mixture to a gentle reflux (50-60 °C) and stir vigorously. The reaction is exothermic and may require initial cooling.

-

Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). Upon completion, filter the reaction mixture through a pad of celite to remove zinc salts.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound. Further purification can be achieved via column chromatography.

Caption: Workflow for the synthesis of the target compound via Pathway B.

Summary of Starting Materials and Conditions

| Parameter | Pathway A: From 2-Amino-2-methyl-1-propanol | Pathway B: From 2-Nitropropane |

| Primary Starting Material | 2-Amino-2-methyl-1-propanol | 2-Nitropropane, Formaldehyde |

| Key Intermediate(s) | N-(2-hydroxy-2-methylpropyl)hydroxylamine | 2-Methyl-2-nitro-1-propanol |

| Key Reagents | Anisaldehyde, m-CPBA, Triphosgene, Triethylamine | Base catalyst (e.g., NaOH), Zinc, Ammonium Chloride |

| General Conditions | Multi-step; involves oxidation and carbonylation | Two-step; involves C-C bond formation and reductive cyclization |

| Key Advantages | Modular; avoids highly toxic nitro-compounds | More convergent; fewer discrete steps |

| Key Considerations | Multiple steps may lower overall yield | Use of hazardous and flammable 2-nitropropane |

Conclusion

The synthesis of this compound can be effectively accomplished through at least two distinct and logical pathways, each originating from readily available starting materials.

-

Pathway A , starting from 2-Amino-2-methyl-1-propanol , offers a highly controlled and modular route. While it involves more transformations, it avoids the use of particularly hazardous nitroalkanes, making it potentially more suitable for standard laboratory settings.

-

Pathway B , commencing with 2-Nitropropane , provides a more convergent and potentially more atom-economical synthesis. Its primary drawback lies in the safety and handling requirements associated with the nitroalkane starting material.

The selection of a specific pathway will depend on the researcher's access to reagents, scale of the synthesis, and the laboratory's capacity for handling hazardous materials. Both routes are grounded in fundamental organic transformations and provide a reliable foundation for accessing this important heterocyclic core for further research and development.

References

- 1. This compound|81778-07-6 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound | C5H9NO2 | CID 642151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-dimethyl isoxazolidin-3-one | 81778-07-6 [chemicalbook.com]

- 4. CN109776442B - Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. EP0330247B1 - N-hydroxy-alpha-amino acids, amides and other derivatives thereof - Google Patents [patents.google.com]

- 8. Phosgene - Wikipedia [en.wikipedia.org]

- 9. Phosgene and Substitutes [sigmaaldrich.com]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phosgene and Substitutes [sigmaaldrich.com]

- 13. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

A Technical Guide to 4,4-Dimethyl-1,2-oxazolidin-3-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyl-1,2-oxazolidin-3-one, a heterocyclic compound with significant potential as a versatile building block in synthetic chemistry. While its isomers, particularly the 1,3-oxazolidin-2-ones, are widely recognized for their role in pharmaceuticals, this specific scaffold remains a comparatively underexplored yet valuable intermediate. This document details the compound's fundamental chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and predictive spectroscopic data for characterization. Furthermore, it discusses its current known applications and places the molecule in the broader context of oxazolidinone chemistry. The guide is intended for researchers and professionals in chemical synthesis and drug development, providing the foundational knowledge required to leverage this compound in novel research endeavors.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is paramount for reproducibility and safety in research. This compound is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms adjacent to each other. Its core structure is the 1,2-oxazolidine ring, featuring a ketone group at the 3-position and two methyl groups at the 4-position.

Chemical Structure

Caption: 2D structure of this compound.

Chemical Identifiers

For unambiguous reference in databases and literature, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 81778-07-6 | PubChem, CymitQuimica[1][2] |

| Molecular Formula | C₅H₉NO₂ | PubChem, ChemicalBook[1][3] |

| Molecular Weight | 115.13 g/mol | PubChem, ChemScene[1][4] |

| Synonyms | 4,4-dimethyl-3-isoxazolidinone, 4,4-dimethylisoxazolidin-3-one | PubChem, ChemicalBook[1][2][3] |

| InChI Key | UUXRXRHXOZHHJV-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in reactions, formulations, and biological systems. The data presented here are derived from computational models and available chemical databases, providing a solid foundation for experimental design.

| Property | Value | Source |

| Physical State | Solid | CymitQuimica[2] |

| Polar Surface Area (PSA) | 38.33 Ų | PubChem, ChemScene[1][4] |

| logP (octanol/water) | 0.074 - 0.40 | ChemScene, MOLBASE[4][5] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 | ChemScene[4] |

| Rotatable Bonds | 0 | ChemScene[4] |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is sparse, a robust synthetic route can be proposed based on established principles of heterocyclic chemistry. The most logical approach involves the intramolecular cyclization of a suitably functionalized N-hydroxy amino acid precursor.

Proposed Retrosynthetic Analysis

A retrosynthetic approach allows for the deconstruction of the target molecule into readily available starting materials. The key disconnection is the N-C(O) amide bond, leading back to N-hydroxy-2-amino-2-methylpropanoic acid, which can be further simplified.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a two-step process starting from 2-bromo-2-methylpropanoyl bromide. This route is designed for efficiency and control, utilizing common laboratory reagents.

Step 1: Synthesis of Ethyl 2-(hydroxyamino)-2-methylpropanoate

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of water and diethyl ether at 0 °C.

-

Addition of Acyl Bromide: Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.0 eq) in diethyl ether via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Scientist's Insight: The slow addition and low temperature are crucial to control the exotherm of the acylation and minimize side reactions. Sodium bicarbonate acts as a base to neutralize both the HCl from the hydroxylamine salt and the HBr generated during the reaction.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude N-hydroxy amide intermediate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: Dissolve the crude intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

-

Base-Mediated Cyclization: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C.

-

Scientist's Insight: The strong base deprotonates the hydroxylamine nitrogen, creating a potent nucleophile that attacks the ester carbonyl carbon, initiating the intramolecular cyclization and displacing the ethoxide leaving group.

-

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent in vacuo. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Synthetic Workflow Diagram

Caption: Workflow for the proposed synthesis.

Spectroscopic Characterization (Predicted)

Structural confirmation is essential. While experimental data is not publicly available, the expected spectroscopic signatures can be accurately predicted based on the molecule's structure.

| Technique | Predicted Data and Interpretation |

| ¹H NMR | δ (ppm) ~1.5 (s, 6H): Two magnetically equivalent methyl groups (CH₃) on C4. δ (ppm) ~3.8 (s, 2H): Methylene protons (CH₂) on C5. δ (ppm) ~7.5 (br s, 1H): NH proton, which may be broad and exchangeable with D₂O. |

| ¹³C NMR | δ (ppm) ~25: Methyl carbons (CH₃). δ (ppm) ~50: Quaternary carbon (C4). δ (ppm) ~70: Methylene carbon (C5). δ (ppm) ~175: Carbonyl carbon (C=O). |

| FT-IR | ν (cm⁻¹) ~3200: N-H stretching vibration. ν (cm⁻¹) ~1750: Strong C=O stretching (lactam carbonyl). ν (cm⁻¹) ~2950: C-H stretching from alkyl groups. |

Applications and Research Context

Role as a Chemical Intermediate

The primary documented application of this compound is as a specialized building block in organic synthesis. Its structure offers a unique combination of a protected N-hydroxy group and a gem-dimethyl substituted backbone. This makes it a valuable precursor for creating more complex molecules. For instance, it has been utilized as a starting material in the patented synthesis of 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidone, a compound developed for potential use in agricultural chemicals.[6] The isoxazolidinone ring can be opened or modified to introduce new functionalities, making it a strategic component in a synthetic chemist's toolbox.

The Oxazolidinone Scaffold: A Comparative Perspective

It is crucial to distinguish the 1,2-oxazolidin-3-one scaffold from its more famous isomer, the 1,3-oxazolidin-2-one ring system. The latter forms the core of the oxazolidinone class of antibiotics, with Linezolid being the first approved drug in this category.[7] These antibiotics function by inhibiting bacterial protein synthesis.

While this compound does not belong to this antibiotic class, the broad utility of the general oxazolidinone framework in medicinal chemistry suggests that less common isomers may hold untapped potential.[7] Researchers could explore this scaffold for developing novel therapeutic agents in areas beyond antibacterials, leveraging its distinct stereochemical and electronic properties.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The following guidelines are based on aggregated GHS data and standard laboratory best practices.

GHS Hazard Information

| Hazard Statement | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral[1] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation[1] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation[1] |

This information is based on aggregated GHS data and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) from the supplier before use.

Recommended Procedures

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill & Disposal: In case of a spill, collect the solid material using non-sparking tools and place it in a designated container for chemical waste. Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound | C5H9NO2 | CID 642151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Isoxazolidinone,4,4-dimethyl- | CymitQuimica [cymitquimica.com]

- 3. 4,4-dimethyl isoxazolidin-3-one | 81778-07-6 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound|81778-07-6 - MOLBASE Encyclopedia [m.molbase.com]

- 6. CN109776442B - Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof - Google Patents [patents.google.com]

- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety Guide: 4,4-Dimethyl-1,2-oxazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 81778-07-6 Molecular Formula: C₅H₉NO₂ Molecular Weight: 115.13 g/mol [1][2]

This document provides a comprehensive overview of the safety data for 4,4-Dimethyl-1,2-oxazolidin-3-one, intended for use by professionals in research and development. The information has been compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[1][3] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1] |

Signal Word: Danger[3]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Appearance | White to light yellow solid | ChemicalBook |

| Density | 1.039 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 15.14 ± 0.40 (Predicted) | ChemicalBook |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | [1][2] |

| logP | 0.074 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 0 | [2] |

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of personnel.

| Aspect | Guideline |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is 2-8°C. |

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |

Visualized Safety Protocols

The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Oxazolidinone Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, the quest for stereochemical control is paramount, particularly in the synthesis of complex, biologically active molecules. Among the most powerful tools developed to meet this challenge are oxazolidinone chiral auxiliaries. First introduced by David A. Evans and his coworkers in 1981, these compounds have become an indispensable part of the synthetic chemist's toolkit.[1][][3][4][5] Their remarkable success lies in their ability to reliably and predictably control the formation of stereocenters in a wide array of carbon-carbon bond-forming reactions.[1] This technical guide provides an in-depth exploration of the discovery, mechanism, and application of oxazolidinone chiral auxiliaries, complete with quantitative data, detailed experimental protocols, and graphical representations of key concepts.

The strategic advantage of chiral auxiliaries is their temporary incorporation into a substrate to direct a stereoselective transformation.[6] After the desired stereocenter is created, the auxiliary can be removed and often recycled, making it a cost-effective and efficient method for asymmetric synthesis.[6][7] Oxazolidinone auxiliaries, in particular, have seen widespread use in both academic and industrial settings due to their high diastereoselectivity, predictable stereochemical outcomes, and the relative ease of their attachment and removal.[8]

The Principle of Stereocontrol

The efficacy of oxazolidinone auxiliaries is rooted in their capacity to establish a sterically defined and rigid environment around a prochiral enolate.[1] Typically derived from readily available amino acids, the chiral centers on the oxazolidinone ring effectively shield one face of the enolate, thereby directing the approach of an electrophile to the opposite, less hindered face.[1][8]

A critical factor in achieving this high level of stereocontrol is the formation of a well-defined metal enolate.[1] Deprotonation of an N-acyloxazolidinone using a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), results in the formation of a chelated (Z)-enolate.[1][6] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, which locks the conformation of the molecule. This rigid, chelated intermediate is key to the high diastereoselectivity observed in subsequent reactions.

Key Applications and Quantitative Data

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a cornerstone of this methodology.[10] The (Z)-enolate, formed upon deprotonation, reacts with various electrophiles, such as alkyl halides, with high diastereoselectivity.[6]

| R Group | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| CH₃ | C₆H₅CH₂Br | >99:1 | 94 |

| CH(CH₃)₂ | CH₃I | 97:3 | 85 |

| C₆H₅ | CH₂=CHCH₂Br | 98:2 | 91 |

Table 1: Representative Data for Asymmetric Alkylation Reactions.

Asymmetric Aldol Reactions

Stereoselective aldol reactions using oxazolidinone auxiliaries are particularly powerful as they allow for the simultaneous creation of two contiguous stereocenters.[6] Soft enolization with a Lewis acid like dibutylboron triflate and a base such as diisopropylethylamine generates the (Z)-enolate, which then undergoes a highly diastereoselective reaction with an aldehyde.[6]

| R Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| CH₃ | C₆H₅CHO | >99:1 | 85 |

| CH₂CH₃ | (CH₃)₂CHCHO | 98:2 | 80 |

| C₆H₅ | CH₃CHO | >99:1 | 75 |

Table 2: Representative Data for Asymmetric Aldol Reactions.

Experimental Protocols

General Procedure for N-Acylation of Oxazolidinones

A general and straightforward method for the N-acylation of oxazolidinones involves the use of n-butyllithium and an acyl chloride.[6]

-

Dissolve the oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C.

-

Add n-butyllithium (1.05 eq.) dropwise and stir the solution for 30 minutes.

-

Add the acyl chloride (1.1 eq.) dropwise and continue stirring for 1-2 hours at -78 °C.

-

Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

General Procedure for Asymmetric Alkylation

-

Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C.

-

Add sodium hexamethyldisilazane (NaHMDS) (1.1 eq.) and stir for 30 minutes to form the enolate.

-

Add the alkyl halide (1.2 eq.) and stir for 2-4 hours at -78 °C.

-

Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous workup.

-

Purify the product by flash chromatography.

Cleavage of the Chiral Auxiliary

A key advantage of oxazolidinone auxiliaries is their facile removal under mild conditions that do not compromise the stereochemical integrity of the product.[6][7] Common methods for cleavage include hydrolysis with aqueous lithium hydroxide or reduction with lithium borohydride.

Conclusion

Oxazolidinone chiral auxiliaries, pioneered by David A. Evans, represent a landmark discovery in the field of asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a predictable manner has made them a staple in the synthesis of complex molecules, including numerous natural products and pharmaceutical agents.[8][10][11] The principles of their operation, based on the formation of rigid, chelated enolates, are well-understood, allowing for their rational application in a variety of chemical transformations. This guide has provided a comprehensive overview of their discovery, mechanism of action, key applications with supporting data, and detailed experimental protocols, underscoring their enduring importance for researchers and scientists in the field of drug development and beyond.

References

- 1. benchchem.com [benchchem.com]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Asymmetric synthesis, the selective production of a single stereoisomer, is therefore a critical discipline. Among the robust strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[1][2]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This covalent modification introduces a chiral environment, directing a subsequent chemical transformation to proceed with high diastereoselectivity.[1] Following the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[1] This approach is a cornerstone of asymmetric synthesis due to its predictability, versatility, and the high levels of stereocontrol that can be achieved, making it a method of choice in the early phases of drug development.[3][4]

This guide provides a detailed technical overview of the principles and applications of asymmetric synthesis using chiral auxiliaries, with a focus on widely used and well-documented examples.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental strategy of employing a chiral auxiliary can be broken down into three key stages:

-

Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate molecule. This is a crucial step as the nature of this bond will influence the conformational rigidity of the subsequent intermediate.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition, Diels-Alder) where the steric and electronic properties of the auxiliary direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. An ideal auxiliary can be recovered in high yield for subsequent use.[1]

The success of this strategy hinges on the effective transfer of chirality from the auxiliary to the substrate during the diastereoselective reaction. This is typically achieved by creating a rigid conformational arrangement in the transition state, which exposes one face of the prochiral center to the reagent while shielding the other.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Prominent Chiral Auxiliaries and Their Applications

A variety of chiral auxiliaries have been developed, many derived from readily available natural products such as amino acids and terpenes.[5] This section will focus on three of the most influential classes: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[1][3] They are typically derived from readily available amino alcohols.[3] The stereochemical outcome is controlled by the substituent at the C4 position (and sometimes C5), which sterically shields one face of the derived enolate.[4]

Mechanism of Stereocontrol in Asymmetric Alkylation:

The N-acyloxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a rigid, chelated (Z)-enolate.[4] The substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate. Consequently, the electrophile approaches from the less hindered face, leading to a high degree of diastereoselectivity.[4]

Caption: Stereocontrol in Evans' asymmetric alkylation.

Quantitative Data for Evans' Asymmetric Alkylation

| Substrate (N-acyl oxazolidinone) | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| N-propionyl-(4R)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | ~95 | [4] |

| N-propionyl-(4S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | 90 | [6] |

| N-butyryl-(4R)-4-benzyl-2-oxazolidinone | Methyl iodide | LDA | 97:3 | 83 | [6] |

Experimental Protocols

Protocol 1: Acylation of (4R)-4-benzyl-2-oxazolidinone [4]

-

Reagents: (4R)-4-benzyl-2-oxazolidinone, propionic anhydride, 4-(dimethylamino)pyridine (DMAP), toluene.

-

Procedure: To a solution of (4R)-4-benzyl-2-oxazolidinone and DMAP in toluene, propionic anhydride is added. The mixture is heated to reflux for 30 minutes. After cooling, the reaction is quenched, and the product is purified by chromatography to yield N-propionyl-(4R)-4-benzyl-2-oxazolidinone.

Protocol 2: Asymmetric Alkylation [4]

-

Reagents: N-propionyl-(4R)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaN(TMS)₂), allyl iodide, tetrahydrofuran (THF).

-

Procedure: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaN(TMS)₂ in THF is added dropwise to form the enolate. After stirring for 30 minutes, allyl iodide is added. The reaction is stirred at -78 °C until completion, then quenched and worked up. The product is purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary (LiOH/H₂O₂) [7][8]

-

Reagents: Alkylated N-acyloxazolidinone, tetrahydrofuran (THF), water, 30% hydrogen peroxide, lithium hydroxide.

-

Procedure: The alkylated product is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C. A 30% aqueous solution of hydrogen peroxide is added dropwise, followed by an aqueous solution of lithium hydroxide. The reaction is stirred at 0 °C for 1-4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The auxiliary is extracted, and the aqueous layer is acidified to a pH of ~2-3, followed by extraction of the carboxylic acid product.

Caption: Experimental workflow for Evans' asymmetric alkylation.

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, this method utilizes the readily available and inexpensive pseudoephedrine as a chiral auxiliary.[9] It is particularly effective for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[3] A key advantage is the high crystallinity of the pseudoephedrine amides, which often allows for easy purification.[3]

Mechanism of Stereocontrol:

The pseudoephedrine amide is deprotonated with a strong base, typically LDA, in the presence of lithium chloride. The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, forming a rigid chelated structure. This conformation directs the incoming electrophile to the face opposite the methyl group, resulting in high diastereoselectivity.[6]

Quantitative Data for Myers' Asymmetric Alkylation

| Substrate (Pseudoephedrine Amide) | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| (1S,2S)-Pseudoephedrine propionamide | Benzyl bromide | ≥99% | 90 | [5] |

| (1R,2R)-Pseudoephedrine phenylacetamide | Methyl iodide | ≥98% | 89 | [6] |

| (1S,2S)-Pseudoephedrine hexanamide | Ethyl iodide | ≥98% | 83 | [6] |

Experimental Protocols

Protocol 4: Amide Formation [3]

-

Reagents: (+)-Pseudoephedrine, acid chloride (e.g., propionyl chloride), triethylamine, dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of (+)-pseudoephedrine in anhydrous CH₂Cl₂ at 0 °C, triethylamine is added, followed by the dropwise addition of the acid chloride. The reaction is warmed to room temperature and stirred for 2-4 hours. After quenching with saturated aqueous NaHCO₃, the product is extracted and purified.

Protocol 5: Asymmetric Alkylation [3][5]

-

Reagents: Pseudoephedrine amide, anhydrous lithium chloride (LiCl), diisopropylamine, n-butyllithium (n-BuLi), tetrahydrofuran (THF), alkyl halide.

-

Procedure: A solution of LDA is prepared by adding n-BuLi to diisopropylamine in THF at -78 °C. In a separate flask, the pseudoephedrine amide and anhydrous LiCl are dissolved in THF and cooled to -78 °C. The freshly prepared LDA solution is added slowly. The mixture is stirred at -78 °C, 0 °C, and briefly at room temperature to ensure complete enolization. After cooling to 0 °C, the alkyl halide is added. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted and purified.

Protocol 6: Cleavage of the Auxiliary (Acidic Hydrolysis)

-

Reagents: Alkylated pseudoephedrine amide, sulfuric acid, 1,4-dioxane, water.

-

Procedure: The alkylated amide is dissolved in a mixture of dioxane and aqueous sulfuric acid. The solution is heated to reflux for several hours. After cooling, the mixture is diluted with water and extracted with an organic solvent to isolate the carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine.

Caption: Logical relationship in Myers' alkylation.

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a highly effective strategy for the asymmetric α-alkylation of ketones and aldehydes.[10][11] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and glutamic acid, respectively.[12]

Mechanism of Stereocontrol:

The ketone or aldehyde is first converted to the corresponding SAMP or RAMP hydrazone. Deprotonation with a strong base like LDA forms a resonance-stabilized azaenolate. The lithium cation is chelated by the nitrogen and the oxygen of the methoxymethyl group, creating a rigid five-membered ring. This conformation, along with the steric bulk of the pyrrolidine ring, blocks one face of the azaenolate, directing the electrophile to the opposite face with high stereoselectivity.[13]

Quantitative Data for Enders' Asymmetric Alkylation

| Ketone/Aldehyde | Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Cyclohexanone | SAMP | Methyl iodide | ≥96% | 75 | [10] |

| Propanal | RAMP | Benzyl bromide | ≥95% | 85 | [10] |

| 3-Pentanone | SAMP | Ethyl iodide | ≥97% | 56-58 (overall) | [14] |

Experimental Protocols

Protocol 7: Hydrazone Formation [10]

-

Reagents: Ketone or aldehyde, SAMP or RAMP.

-

Procedure: The carbonyl compound is mixed with the chiral auxiliary and stirred, often under an inert atmosphere, sometimes with gentle heating, for several hours. The resulting hydrazone is typically purified by distillation or recrystallization.

Protocol 8: Asymmetric Alkylation [10]

-

Reagents: Chiral hydrazone, lithium diisopropylamide (LDA), diethyl ether or THF, alkyl halide.

-

Procedure: The purified hydrazone is dissolved in dry ether or THF and cooled to 0 °C. A solution of LDA is added dropwise. The mixture is then cooled to a low temperature (e.g., -78 °C or -110 °C), and the alkyl halide is added slowly. The reaction is allowed to warm to room temperature and stirred until completion.

Protocol 9: Cleavage of the Auxiliary (Ozonolysis) [10]

-

Reagents: Alkylated hydrazone, dichloromethane (CH₂Cl₂), ozone.

-

Procedure: The alkylated hydrazone is dissolved in CH₂Cl₂ and cooled to -78 °C. A stream of ozone is passed through the solution until a color change indicates the consumption of the starting material. After a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine), the chiral ketone or aldehyde is isolated and purified. A milder cleavage can be achieved using aqueous oxalic acid.[15]

Caption: Experimental workflow for Enders' alkylation.

Conclusion